molecular formula C11H12N2 B6318507 1-Benzyl-3-methyl-pyrazole CAS No. 73882-45-8

1-Benzyl-3-methyl-pyrazole

Cat. No.: B6318507
CAS No.: 73882-45-8
M. Wt: 172.23 g/mol
InChI Key: PFUAZMMGWCSYPQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction between benzylhydrazine and 3-methyl-2-butanone under acidic conditions can yield this compound . Another method involves the palladium-catalyzed coupling of terminal alkynes with hydrazines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Benzyl-3-methyl-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its structure allows for various modifications, making it a versatile building block in organic chemistry. For instance, it can be utilized to synthesize substituted pyrazoles and other derivatives that exhibit unique properties.

Synthesis Processes
The synthesis of this compound typically involves several steps, including the reaction of phenylhydrazine with acetoacetic ester under controlled conditions. The following table summarizes the synthesis process:

StepDescriptionConditions
1Adjust pH of phenylhydrazine solutionpH 5.0 - 6.5
2Add acetoacetic ester dropwiseTemperature: 40-90°C; Duration: 1-6 hours
3Distillation of methanol and pH adjustmentTemperature: 60-80°C; Duration: 1-3 hours
4Crystallization of the crude productRecrystallization in methanol

This process yields high purity and good yield of the final product, making it suitable for industrial applications .

Pharmacological Potential
Recent studies have highlighted the potential of this compound derivatives as pharmacologically active compounds. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against cancer cells, specifically targeting the mTORC1 pathway. These findings suggest that pyrazole derivatives could serve as new classes of anticancer agents .

Mechanism of Action
The mechanism through which these compounds exert their effects includes modulation of autophagy and inhibition of cellular signaling pathways associated with cancer proliferation. The ability to selectively target cancer cells while sparing normal cells represents a significant advancement in cancer therapy .

Industrial Applications

Specialty Chemicals
In addition to its role in pharmaceuticals, this compound is used in the production of specialty chemicals that possess specific properties required in various industrial applications. These include its use as a precursor for dyes, agrochemicals, and other fine chemicals.

Case Studies

Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated that these compounds not only inhibited cell growth but also altered autophagic flux under nutrient-deficient conditions. This highlights their potential as selective anticancer agents that exploit the metabolic vulnerabilities of tumor cells .

Case Study 2: Synthesis Efficiency
Research on the synthesis processes for pyrazole derivatives has shown that utilizing benzotriazole as a protective group enhances yields significantly while allowing for regioselective functionalization at various positions on the pyrazole ring. This method has been recognized for its efficiency and versatility in generating diverse pyrazole derivatives .

Comparison with Similar Compounds

Biological Activity

1-Benzyl-3-methyl-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of the pyrazole scaffold. Recent studies have optimized synthetic routes to enhance yield and purity, allowing for more extensive biological testing.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, suggesting potent anticancer properties .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It acts on multiple pathways involved in inflammation, potentially inhibiting cytokine release and modulating immune responses .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and involve multiple molecular targets:

  • Cell Cycle Regulation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and other cell cycle regulators .
  • Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to decreased levels of inflammatory mediators or reduced tumor growth .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

  • Anticancer Studies : A study evaluated the compound's effects on various cancer cell lines, including HeLa and A549. Results indicated a significant reduction in cell viability with IC50 values as low as 0.069 mM for certain derivatives .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The study found that these compounds could effectively reduce inflammation markers in vitro .
  • Antimicrobial Testing : In preliminary assessments, this compound exhibited activity against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityCell Line / TargetIC50 Value (mM)Reference
AnticancerMDA-MB-2310.0046
AnticancerHeLa0.069
Anti-inflammatoryIn vitro modelsN/A
AntimicrobialGram-positive bacteriaN/A

Properties

IUPAC Name

1-benzyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUAZMMGWCSYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-1H-pyrazole (5.00 g, 60.9 mmol) in tetrahydrofuran (30 mL) was added sodium hydride (60%) (4.88 g, 203 mmol) in portions at 0° C. and stirred for 30 min under nitrogen. To the above mixture was added benzyl bromide (8.7 mL, 73.1 mmol). The reaction mixture was stirred for 1 h at room temperature, then carefully quenched with 150 mL of water. The aqueous phase was extracted with 3×30 mL of EtOAc. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 5.66 g (54%) of the title compound as light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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